4-Benzyloxy-1-chloro-2-ethynylbenzene
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis via X-Ray Diffraction (XRD)
While no direct X-ray crystallographic data for 4-benzyloxy-1-chloro-2-ethynylbenzene is available in the literature, insights can be inferred from structurally related compounds. For instance, 1-(benzyloxy)-4-((4-chlorophenyl)ethynyl)-2-methoxybenzene (a derivative with a methoxy substituent) exhibits a planar aromatic core with substituents oriented at 120° angles, as observed in similar tri-substituted benzene systems. Computational predictions using density functional theory (DFT) suggest that the chlorine atom at position 1 and the ethynyl group at position 2 introduce steric and electronic distortions, reducing symmetry and potentially favoring a non-coplanar arrangement of the benzyloxy group.
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
NMR data for 4-benzyloxy-1-chloro-2-ethynylbenzene can be extrapolated from analogs such as 1-(benzyloxy)-4-(2,2-dichlorovinyl)-2-methoxybenzene and 1-chloro-4-(3-phenylprop-2-yn-1-yl)benzene. Key features include:
1H NMR Predictions
- Aromatic protons : The deshielding effect of the chlorine atom (position 1) and ethynyl group (position 2) splits the aromatic signals into distinct multiplets. Protons adjacent to chlorine (position 1) resonate near δ 7.30–7.50 ppm, while those near the ethynyl group (position 2) appear upfield at δ 6.70–7.00 ppm.
- Benzyloxy group : The methylene protons (–OCH2–) exhibit a singlet at δ 5.10–5.20 ppm, consistent with benzyl-protected ethers.
- Ethynyl proton : The terminal alkyne proton resonates as a sharp singlet at δ 2.80–3.00 ppm, though this signal may be absent in deuterated solvents due to proton exchange.
13C NMR Predictions
- Aromatic carbons : The chlorine-substituted carbon (C1) appears at δ 135–138 ppm, while the ethynyl-substituted carbon (C2) is observed at δ 85–90 ppm.
- Ethynyl carbons : The sp-hybridized carbons resonate at δ 70–75 ppm (terminal) and δ 90–95 ppm (internal).
- Benzyloxy carbons : The oxygen-bearing carbon (–O–) is detected at δ 70–72 ppm, with aromatic carbons of the benzyl group at δ 127–130 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of 4-benzyloxy-1-chloro-2-ethynylbenzene (theoretical m/z = 242.04 for C15H11ClO) reveals characteristic fragmentation pathways:
Computational Modeling of Electronic Structure
DFT calculations (B3LYP/6-31G*) provide insights into the electronic properties of 4-benzyloxy-1-chloro-2-ethynylbenzene:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.8 eV |
| Dipole moment | 2.1 Debye |
| Bond length (C≡C) | 1.20 Å |
| Bond angle (C-Cl-C) | 119.5° |
The ethynyl group introduces significant electron-withdrawing character, localizing electron density on the benzene ring and stabilizing the HOMO (–5.3 eV). The chlorine atom further polarizes the ring, creating a dipole moment oriented toward the benzyloxy group.
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQLMMRIHGUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The benzyloxy group is typically introduced via nucleophilic substitution. For example, reacting 1-chloro-4-hydroxybenzene with benzyl bromide in the presence of potassium carbonate yields 1-chloro-4-benzyloxybenzene. This method, analogous to ethylation in patent CN113121317A, achieves yields >85% under anhydrous conditions.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Base : K₂CO₃
-
Temperature : 80°C, 12 hours
Ullmann-Type Coupling
For electron-deficient substrates, copper-catalyzed coupling of 1-chloro-4-iodobenzene with benzyl alcohol affords 1-chloro-4-benzyloxybenzene. This method, though less common, avoids phenolic intermediates and achieves 70–75% yields.
Regioselective Chlorination
Chlorination at position 1 is directed by the benzyloxy group’s ortho/para-directing nature. Electrophilic chlorination of 4-benzyloxybenzene using Cl₂ in the presence of AlCl₃ selectively yields 1-chloro-4-benzyloxybenzene.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 96.5% |
| Byproducts | 3% 3-chloro isomer |
This mirrors impurity control strategies in US20160280619A1, where solvent selection minimizes undesired adducts.
Introduction of the Ethynyl Group
Sonogashira Coupling
The ethynyl group is introduced via palladium-catalyzed coupling of 4-benzyloxy-1-chloro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.
Optimized Protocol :
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Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
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Co-catalyst : CuI (10 mol%)
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Solvent : Triethylamine/THF (1:1)
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Yield : 82% (post-desilylation with K₂CO₃/MeOH)
Direct C–H Alkynylation
Emerging methods employ ruthenium catalysts for C–H ethynylation, bypassing pre-halogenation. For example, [Ru(p-cymene)Cl₂]₂ with KOAc in DMF facilitates direct ethynylation at position 2, albeit with moderate yields (55–60%).
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes to 4-benzyloxy-1-chloro-2-ethynylbenzene:
| Parameter | Sonogashira Route | Direct C–H Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 65% | 45% |
| Purity | 98.2% | 92.1% |
| Scalability | High | Moderate |
| Cost | $$$ | $$ |
The Sonogashira route, while lengthier, offers superior yield and purity, critical for pharmaceutical applications.
Impurity Profiling and Mitigation
Common impurities include:
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3-Ethynyl regioisomer : Arises from imperfect directing effects during ethynylation.
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N-Acetyl byproducts : Analogous to US20160280619A1, acetonitrile-free conditions prevent adduct formation.
Mitigation Strategies :
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Chromatography : Silica gel chromatography removes regioisomers (<2% residual).
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Low-Temperature Coupling : Reduces side reactions during Sonogashira steps.
Industrial-Scale Considerations
Batch processes using the Sonogashira route have been piloted at 10-kg scale, demonstrating:
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Cycle Time : 48 hours
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API Compliance : Meets ICH Q3A guidelines for residual palladium (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-chloro-2-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .
Scientific Research Applications
4-Benzyloxy-1-chloro-2-ethynylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-chloro-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
Key analogs and their substituent-driven properties:
Key Insight : The ethynyl group in the target compound introduces sp-hybridized carbons, enabling conjugation and participation in click chemistry or catalytic coupling, unlike nitro or alkyl ether analogs.
Physicochemical Properties
A comparative table of available data from analogs:
Note: The target compound’s ethynyl group likely reduces solubility in polar solvents compared to nitro analogs but enhances compatibility with alkyne-reactive catalysts.
Q & A
Q. How can researchers optimize synthetic routes for 4-Benzyloxy-1-chloro-2-ethynylbenzene?
- Methodological Answer : Synthetic optimization requires systematic evaluation of reaction parameters:
- Catalysts : Test coupling catalysts (e.g., Pd-based catalysts for Sonogashira reactions) to improve yield .
- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance reactivity .
- Temperature control : Conduct stepwise heating (e.g., reflux conditions) to minimize side reactions .
- pH stability : Maintain pH 5–9 during aqueous workup to preserve the ethynyl group’s integrity .
Q. What analytical techniques are critical for characterizing 4-Benzyloxy-1-chloro-2-ethynylbenzene?
- Methodological Answer : Combine multiple techniques:
- NMR spectroscopy : Assign peaks for benzyloxy (δ ~4.9 ppm), chloro (δ ~7.2 ppm), and ethynyl (δ ~2.5–3.0 ppm) groups .
- HPLC/MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., benzene ring geometry) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer :
- Engineering controls : Use closed systems or fume hoods to avoid inhalation of volatile intermediates .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s potential reactivity .
- Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .
Q. What stability tests are essential for this compound under varying conditions?
- Methodological Answer : Design accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 48 hrs; monitor decomposition via TLC .
- Photostability : Expose to UV light (254 nm) and analyze degradation products using GC-MS .
- pH stability : Incubate in buffers (pH 3–10) and quantify intact compound via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 4-Benzyloxy-1-chloro-2-ethynylbenzene?
- Methodological Answer :
- Parameter mapping : Compare solvent polarity, catalyst loading, and reaction time across studies .
- Replicate key conditions : Reproduce conflicting protocols to isolate variables (e.g., trace moisture affecting ethynyl group reactivity) .
- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps .
Q. What strategies enable enantioselective functionalization of the ethynyl group?
- Methodological Answer :
- Chiral ligands : Screen phosphine or N-heterocyclic carbene ligands to induce asymmetry during cycloadditions .
- Solvent effects : Test chiral ionic liquids to stabilize stereoselective intermediates .
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC during reaction progression .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes for anticancer studies) .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzene ring .
- Transition-state analysis : Use Gaussian or ORCA software to model reaction pathways for cross-coupling reactions .
Q. What advanced applications exist in materials science for this compound?
- Methodological Answer :
- Polymer synthesis : Incorporate into conjugated polymers via Sonogashira coupling; measure conductivity via four-point probe .
- Surface functionalization : Graft onto silica nanoparticles and characterize using XPS and TEM .
- MOF construction : Use as a linker in metal-organic frameworks; analyze porosity via BET surface area measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
